molecular formula C13H19F2N5 B11745473 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11745473
M. Wt: 283.32 g/mol
InChI Key: HLZIRWSQNZMYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the difluoroethyl and ethyl-methyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and difluoroethyl bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-3-ethyl-1H-pyrazol-4-yl)methyl]amine
  • {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

The unique structural features of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine, such as the presence of difluoroethyl and ethyl-methyl groups, distinguish it from similar compounds. These features may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-3-19-8-11(10(2)17-19)6-16-7-12-4-5-20(18-12)9-13(14)15/h4-5,8,13,16H,3,6-7,9H2,1-2H3

InChI Key

HLZIRWSQNZMYLT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.